molecular formula C42H56N4O14 B8022562 Formoterol fumarate dihydrate, European Pharmacopoeia (EP) Reference Standard

Formoterol fumarate dihydrate, European Pharmacopoeia (EP) Reference Standard

Cat. No.: B8022562
M. Wt: 840.9 g/mol
InChI Key: RATSWNOMCHFQGJ-TUYNVFRMSA-N
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Description

Formoterol fumarate dihydrate, European Pharmacopoeia (EP) Reference Standard, also known as formoterol fumarate, is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator. It is commonly prescribed for the management of asthma, chronic obstructive pulmonary disease (COPD), and exercise-induced bronchospasm. This compound works by relaxing the muscles in the airways, thereby improving breathing and reducing symptoms associated with obstructive airway diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formoterol fumarate is synthesized through a multi-step chemical process. The synthesis begins with the formation of the intermediate compound, 4-methoxyphenylacetonitrile, which is then subjected to a series of reactions including reduction, alkylation, and hydrolysis to yield the final product, formoterol fumarate. The reaction conditions typically involve the use of solvents such as methanol and ethanol, and catalysts like palladium on carbon .

Industrial Production Methods

In industrial settings, formoterol fumarate is produced using large-scale chemical reactors that ensure high yield and purity. The process involves stringent quality control measures to ensure that the final product meets pharmaceutical standards. The active ingredient is then formulated into a dry powder and encapsulated for use in inhalation devices .

Chemical Reactions Analysis

Types of Reactions

Formoterol fumarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and solvents such as methanol and ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed

The major product formed from these reactions is formoterol fumarate, which is then formulated into a dry powder for inhalation. Other by-products and intermediates are carefully removed during the purification process .

Scientific Research Applications

Formoterol fumarate has a wide range of scientific research applications, including:

Mechanism of Action

Formoterol fumarate exerts its effects by selectively binding to beta2-adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow. The compound’s long-acting nature is due to its high affinity for beta2-adrenergic receptors and its resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Formoterol fumarate dihydrate, European Pharmacopoeia (EP) Reference Standard

This compound is unique due to its rapid onset of action (within 2-3 minutes) and long duration of effect (up to 12 hours). This makes it suitable for both maintenance therapy and acute symptom relief. Additionally, its high selectivity for beta2-adrenergic receptors minimizes cardiovascular side effects, making it a safer option for long-term use .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;/t2*13-,19+;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATSWNOMCHFQGJ-TUYNVFRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N4O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045679
Record name Formoterol hemifumarate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183814-30-4
Record name Formoterol hemifumarate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4- methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2- butenedioate (2:1), hydrate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORMOTEROL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34SHF8J2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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